molecular formula C9H11F3N2 B2891717 (2R)-2-[4-(Trifluoromethyl)pyridin-2-yl]propan-1-amine CAS No. 2248199-74-6

(2R)-2-[4-(Trifluoromethyl)pyridin-2-yl]propan-1-amine

Cat. No.: B2891717
CAS No.: 2248199-74-6
M. Wt: 204.196
InChI Key: DIQKQAWRPJBBKJ-ZCFIWIBFSA-N
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Description

(2R)-2-[4-(Trifluoromethyl)pyridin-2-yl]propan-1-amine is a chiral amine compound featuring a trifluoromethyl group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-[4-(Trifluoromethyl)pyridin-2-yl]propan-1-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-(Trifluoromethyl)pyridine and ®-2-bromo-1-phenylpropan-1-amine.

    Reaction Conditions: The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

    Reaction Steps: The key steps include nucleophilic substitution reactions, reduction reactions, and purification steps such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.

    Optimized Reaction Conditions: Employing optimized reaction conditions to maximize yield and purity.

    Automated Purification: Using automated purification systems to ensure consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-[4-(Trifluoromethyl)pyridin-2-yl]propan-1-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.

Common Reagents and Conditions

Common reagents and conditions used in these reactions include:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Dimethylformamide (DMF), tetrahydrofuran (THF).

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce secondary or tertiary amines.

Scientific Research Applications

Chemistry

In chemistry, (2R)-2-[4-(Trifluoromethyl)pyridin-2-yl]propan-1-amine is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound may be used as a ligand in the study of enzyme-substrate interactions or as a probe in biochemical assays.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound in the development of new drugs targeting specific biological pathways.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and materials with unique properties.

Mechanism of Action

The mechanism of action of (2R)-2-[4-(Trifluoromethyl)pyridin-2-yl]propan-1-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (2R)-2-[4-(Trifluoromethyl)pyridin-2-yl]propan-1-amine include:

    (2R)-2-[4-(Trifluoromethyl)phenyl]propan-1-amine: A compound with a similar structure but with a phenyl ring instead of a pyridine ring.

    (2R)-2-[4-(Trifluoromethyl)pyridin-3-yl]propan-1-amine: A compound with the trifluoromethyl group attached to the 3-position of the pyridine ring.

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and chiral center, which confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

(2R)-2-[4-(trifluoromethyl)pyridin-2-yl]propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F3N2/c1-6(5-13)8-4-7(2-3-14-8)9(10,11)12/h2-4,6H,5,13H2,1H3/t6-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIQKQAWRPJBBKJ-ZCFIWIBFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)C1=NC=CC(=C1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CN)C1=NC=CC(=C1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11F3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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